trans-4-Aminotetrahydrofuran-3-ol

Description

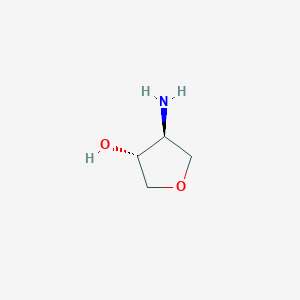

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Aminotetrahydrofuran 3 Ol and Its Stereoisomers

Stereoselective and Diastereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For trans-4-Aminotetrahydrofuran-3-ol, this involves establishing the relative and absolute configurations of the hydroxyl and amino substituents on the tetrahydrofuran (B95107) ring.

Enantioselective Pathways to Specific trans-Isomers (e.g., (3R,4S), (3S,4R))

The development of enantioselective routes to specific trans-isomers, such as (3R,4S)-3-amino-4-methyl-pyrrolidine, highlights the importance of creating chiral building blocks. elsevier.com One notable strategy involves the one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form the desired pyrrolidine (B122466) ring, a reaction that could be conceptually adapted for tetrahydrofuran synthesis. elsevier.com The synthesis of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid from a chirally-pure Vince lactam further illustrates the use of chiral pool starting materials to achieve high enantiomeric purity. nih.gov

Another powerful approach is the use of organocatalysis. For instance, enantioselective cycloetherification of ε-hydroxy-α,β-unsaturated ketones, facilitated by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, provides a direct route to enantioenriched tetrahydrofurans with excellent enantioselectivities. organic-chemistry.org This method's practicality is enhanced by its effectiveness at ambient temperatures and with low catalyst loadings. organic-chemistry.org

Control of Diastereoselectivity in Multi-Step Syntheses

Achieving high diastereoselectivity is crucial in multi-step syntheses of substituted tetrahydrofurans. Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides have been shown to produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios (up to >20:1). nih.gov The stereochemical outcome is influenced by the sterics and electronics of the substrates. nih.gov Similarly, a modular approach for the selective construction of 2,5-cis-disubstituted tetrahydrofurans has been developed using sterically encumbered Hantzsch esters, which enable exceptional diastereoselectivity. nih.gov

Catalytic Strategies in Tetrahydrofuran Ring Formation

Catalytic methods offer efficient and atom-economical routes to the tetrahydrofuran core. Transition metals, particularly palladium, have been extensively used in these transformations.

Palladium-Catalyzed Aminooxygenation of Alkenes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in forming tetrahydrofuran rings is well-documented. A notable method involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org This reaction likely proceeds through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Another approach utilizes a palladium-catalyzed heteroannulation of 2-bromoallyl alcohols and 1,3-dienes, enabled by urea (B33335) ligands, to generate a wide array of polysubstituted tetrahydrofuran rings. chemrxiv.org

A distinct palladium-mediated synthesis involves the reaction of primary aromatic amines with peroxidic tetrahydrofuran in the presence of hydrogen and a palladium on carbon catalyst. This reaction leads to the opening of the tetrahydrofuran ring to produce 4-N-arylamino-1-butanols. The proposed mechanism involves a free-radical sequence that forms an imino alcohol, which is subsequently reduced. nih.gov

Other Transition Metal-Mediated Cyclization Reactions

Besides palladium, other transition metals are effective in catalyzing the formation of the tetrahydrofuran ring. For example, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerates a variety of functional groups and substitution patterns. organic-chemistry.org Similarly, silver(I) triflate catalyzes the intramolecular addition of hydroxyl groups to olefins under mild conditions. organic-chemistry.orgorganic-chemistry.org

Copper(I)-Xantphos systems have been used for the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org A novel copper-catalyzed ring-opening cyclization of hydroxycyclopropanol has also been developed to synthesize di- or tri-substituted tetrahydrofurans. semanticscholar.org Furthermore, gold(I)-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes effectively yields the corresponding oxygen heterocycles. organic-chemistry.orgorganic-chemistry.org

Synthesis via Functional Group Interconversions and Ring Closures

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comic.ac.uk This is particularly useful when direct synthesis of a target molecule is inefficient. ic.ac.uk For instance, alcohols can be converted into better leaving groups like sulfonates or halides to facilitate subsequent nucleophilic substitution reactions. ub.edu

Aldol-Type Reactions and Subsequent Intramolecular Cyclization

One effective strategy for the synthesis of substituted tetrahydrofurans involves an aldol-type reaction to construct the carbon backbone, followed by an intramolecular cyclization to form the heterocyclic ring. While specific examples for the direct synthesis of this compound via a classic aldol (B89426) reaction are not extensively detailed in readily available literature, the principles of this approach can be applied. A plausible pathway would involve the reaction of a protected aminoacetaldehyde derivative with a glycolate (B3277807) enolate, followed by cyclization of the resulting 1,2-diol precursor.

A related and well-documented approach is the intramolecular iodo-aldol cyclization. This reaction has been shown to be highly trans-selective in producing hetero- and carbocycles. In a hypothetical application to the synthesis of the target compound, a prochiral α-substituted enoate aldehyde or ketone would undergo cyclization, establishing the trans relationship between the hydroxyl and the newly formed iodomethyl group. Subsequent conversion of the iodomethyl group to an amino group would yield the desired product.

Another relevant strategy involves the asymmetric synthesis of related butenolides from chiral precursors like L-tartaric acid. These butenolides can serve as versatile intermediates. For instance, a formal synthesis of (+)-muricatacin, a compound with a substituted furanone ring, utilizes L-tartaric acid as a chiral controller. The key step is the intramolecular cyclization of a precursor derived from tartaric acid to form a butenolide. This butenolide can then be further functionalized and reduced to achieve the desired tetrahydrofuran core with controlled stereochemistry.

Nucleophilic Substitution Reactions for Ring Formation

Nucleophilic substitution is a fundamental and widely employed method for the construction of the tetrahydrofuran ring. This approach typically involves an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether.

A prominent strategy for synthesizing chiral amino alcohols, which are precursors to compounds like this compound, starts from chiral epoxides. For example, the regioselective opening of a chiral epoxide, such as (R)-glycidol, with a suitable nitrogen nucleophile can establish one of the stereocenters. The resulting amino alcohol can then be elaborated to introduce the second hydroxyl group and a leaving group at the appropriate position to facilitate the final intramolecular cyclization. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the regioselectivity of the ring-opening and cyclization steps. The intramolecular cyclization of epoxy amines is a known method for generating substituted aminotetrahydrofuranols. researchgate.net

The use of chiral pool precursors like tartaric acid is also a powerful strategy in this context. L-tartaric acid can be converted into a chiral diol with appropriate protecting groups. One of the hydroxyl groups can be transformed into a good leaving group (e.g., a tosylate or mesylate), while the other is poised for the intramolecular nucleophilic attack. The amino functionality can be introduced at an early stage or later in the synthetic sequence through methods such as the opening of an epoxide derived from the tartaric acid backbone. The inherent C2 symmetry and defined stereochemistry of tartaric acid provide excellent control over the absolute configuration of the final product. For instance, the asymmetric synthesis of cis- and trans-4-aminotetrahydrofuran-3-carboxylic acid has been achieved, highlighting the feasibility of controlling the stereochemistry in this class of compounds. st-andrews.ac.uk

Comparative Analysis of Synthetic Routes: Efficiency and Stereochemical Purity

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Aldol-Type/Intramolecular Cyclization | Creation of C-C bond followed by ring closure. | Can establish relative stereochemistry effectively, particularly with methods like iodo-aldol cyclization. | May require multiple steps for functional group manipulations post-cyclization. Direct stereocontrol for the amino group can be challenging. |

| Nucleophilic Substitution from Chiral Epoxides | Ring opening of an epoxide to install the amino group, followed by cyclization. | High stereochemical purity achievable starting from enantiopure epoxides. Well-established and reliable reactions. | Overall yield can be affected by the number of steps required for functional group interconversions. |

| Nucleophilic Substitution from Chiral Pool (e.g., Tartaric Acid) | Utilizes the inherent chirality of a readily available starting material. | Excellent control over absolute stereochemistry. Potentially fewer steps to achieve the target molecule. | The inherent structure of the starting material may limit the accessible stereoisomers without significant modifications. |

Stereochemical Purity: The highest levels of stereochemical purity are often achieved when starting from enantiopure materials from the chiral pool or highly enantiomerically enriched epoxides. Asymmetric syntheses of related compounds like 4-aminotetrahydrofuran-3-carboxylic acid have reported high diastereomeric excess (>98% d.e.). st-andrews.ac.uk This indicates that with careful selection of reagents and conditions, high stereochemical purity is attainable for the target molecule as well. While aldol-type reactions can provide good diastereoselectivity, achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts, which can add to the complexity and cost of the synthesis.

Stereochemical Aspects and Conformational Analysis of Trans 4 Aminotetrahydrofuran 3 Ol

Influence of the trans-Configuration on Molecular Recognition and Biological Interactions

The spatial orientation of functional groups is a critical determinant of a molecule's ability to interact with biological targets such as enzymes and receptors. In trans-4-Aminotetrahydrofuran-3-ol, the amino and hydroxyl groups are positioned on opposite faces of the tetrahydrofuran (B95107) ring. This trans arrangement establishes a fixed three-dimensional geometry and specific hydrogen-bonding pattern that is distinct from its cis counterpart, where both groups are on the same face.

This defined stereochemistry is paramount for molecular recognition, as the binding sites of biological macromolecules are themselves chiral and possess a precise architecture. The mechanism of action for this compound involves its amino and hydroxyl groups forming hydrogen bonds and other non-covalent interactions with molecular targets. The efficacy of this binding is highly dependent on the geometric alignment of these groups with complementary residues in the target's active site.

Research findings indicate that the stereochemical configuration has a direct impact on biological function. For instance, studies on glycosidase inhibition have shown that the trans isomer of 4-aminotetrahydrofuran-3-ol (B138653) possesses greater enzymatic stability compared to the cis isomer. This suggests that the trans configuration provides a more optimal fit or more stable binding interaction within the enzyme's active site, highlighting the importance of its specific stereochemistry for biological activity.

Table 1: Comparative Properties of cis- and this compound

| Property | trans-Isomer | cis-Isomer | Significance |

|---|---|---|---|

| Stereochemistry | Amino and hydroxyl groups are on opposite faces of the ring. | Amino and hydroxyl groups are on the same face of the ring. | Dictates the three-dimensional shape and orientation of functional groups. |

| Hydrogen Bonding | Offers a distinct spatial pattern for intermolecular hydrogen bonding. | Presents a different geometric profile for hydrogen bonding interactions. | Crucial for specific binding to biological targets like enzymes and receptors. |

| Biological Activity Example | Demonstrates higher enzymatic stability in glycosidase inhibition assays. | Exhibits different binding affinities and stability in receptor-targeted design. | Illustrates how stereochemistry directly influences molecular recognition and biological function. |

Stereochemical Control in Chemical Transformations and Derivatizations

In the field of organic synthesis, this compound serves as a valuable chiral building block. Its well-defined, pre-existing stereocenters are utilized to direct the stereochemical outcome of subsequent chemical reactions, a strategy known as substrate control. The trans relationship between the hydroxyl and amino groups plays a crucial role in influencing how reagents approach the molecule.

During a chemical transformation, one of the functional groups can coordinate with a reagent or catalyst, effectively shielding one face of the tetrahydrofuran ring from attack. This steric hindrance forces the incoming reagent to approach from the opposite, less hindered face, thereby controlling the formation of new stereocenters with a high degree of predictability. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single stereoisomer of a complex target molecule. numberanalytics.com

The use of such chiral precursors is essential in medicinal chemistry for the synthesis of complex pharmaceutical compounds, including antiviral and anticancer agents. For example, it can be used as an intermediate in the creation of nucleoside mimetics, where precise control of stereochemistry is vital for therapeutic efficacy. The ability to build upon the existing stereochemical scaffold of this compound allows for the efficient and stereoselective construction of highly functionalized molecules. nih.gov

Conformational Preferences and their Implications for Reactivity and Interaction

The five-membered tetrahydrofuran ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (E), where one atom is out of the plane of the other four, and the "twist" (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The presence of substituents on the ring influences the energetic preference for a particular conformation.

For a trans-disubstituted tetrahydrofuran like this compound, the molecule will preferentially adopt a conformation that minimizes steric interactions by placing the bulky amino and hydroxyl groups in pseudo-equatorial positions. libretexts.org This arrangement is energetically more favorable than placing them in pseudo-axial positions, which would lead to greater steric clash. X-ray crystallographic analysis of the hydrochloride salt of this compound confirms that the tetrahydrofuran ring adopts an envelope conformation in the solid state.

This conformational preference is not merely a structural footnote; it has significant implications for both reactivity and biological interactions. The preferred conformation dictates the precise spatial relationship between the amino and hydroxyl groups, pre-organizing the molecule for binding to a receptor or enzyme. This defined three-dimensional structure ensures that the hydrogen bond donors and acceptors are presented at the correct orientation for effective molecular recognition. Furthermore, the conformation affects the accessibility of the functional groups, influencing the rate and outcome of chemical reactions by exposing or shielding them from attacking reagents.

Table 2: Conformational Details of this compound

| Aspect | Description | Implication |

|---|---|---|

| Ring Pucker | The tetrahydrofuran ring is non-planar, adopting dynamic envelope (E) and twist (T) conformations. | Relieves torsional strain and defines the overall molecular shape. |

| Substituent Orientation | The trans amino and hydroxyl groups preferentially occupy pseudo-equatorial positions. libretexts.org | Minimizes steric strain (e.g., 1,3-diaxial-like interactions), leading to a more stable conformer. |

| Observed Conformation | X-ray crystallography of the hydrochloride salt shows an envelope (E) conformation. | Provides experimental evidence for a specific low-energy state in the solid phase. |

| Functional Impact | The preferred conformation determines the spatial arrangement of functional groups. | Pre-organizes the molecule for optimal binding to biological targets and influences chemical reactivity. |

Application As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Diverse Nitrogen-Containing Heterocyclic Scaffolds

The bifunctional nature of trans-4-aminotetrahydrofuran-3-ol makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds, which are privileged structures in medicinal chemistry. The strategic manipulation of its amino and hydroxyl groups allows for the construction of various ring systems.

For instance, this building block has been instrumental in the synthesis of novel TLR7/8 agonist payloads, which are integral components of immunotherapeutic agents. The synthesis of these complex heterocyclic systems often involves the initial protection of the amino or hydroxyl group, followed by a series of reactions to build the desired scaffold. A common initial step involves the protection of the amino group, for example, through reaction with benzyl (B1604629) chloroformate, to allow for selective reactions at the hydroxyl group. google.com

Furthermore, this compound has been utilized as a key intermediate in the synthesis of inhibitors for enzymes such as Janus kinases (JAKs) and the hepatitis B virus (HBV). google.comgoogle.com In the synthesis of pyrrolopyridazine JAK3 inhibitors, the amino group of this compound is protected before its incorporation into the final molecule. google.com Similarly, in the development of tricyclic HBV inhibitors, this chiral building block is reacted with a sulfonyl chloride derivative to form a key sulfonamide linkage. google.com

The versatility of this starting material is further highlighted by its use in the preparation of a variety of other heterocyclic systems, which are often pursued for their potential therapeutic applications. The ability to control the stereochemistry at two centers within the tetrahydrofuran (B95107) ring is a crucial aspect that guides the design and synthesis of these complex molecules.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Target Heterocyclic System | Therapeutic Area/Application | Key Synthetic Step |

| Pyrrolopyridazine | Inflammation and Autoimmune Diseases (JAK3 inhibition) | Protection of the amino group followed by coupling reactions. google.com |

| Tricyclic Pyrrole Derivatives | Antiviral (Hepatitis B Virus Inhibition) | Formation of a sulfonamide by reacting with a sulfonyl chloride. google.com |

| Novel TLR7/8 Agonist Payloads | Immunotherapy | Incorporation as a key chiral fragment. |

Utilization in the Synthesis of Amino Acid Derivatives and Analogues

The structural resemblance of this compound to natural amino acids, particularly hydroxyproline, has led to its exploration as an amino acid surrogate in the synthesis of novel amino acid derivatives and analogues. These non-natural amino acids are of great interest in medicinal chemistry for their ability to introduce conformational constraints and novel functionalities into peptides.

The synthesis of these derivatives typically involves the protection of the amino and hydroxyl groups of this compound, followed by modification of the core structure or its direct incorporation into a peptide chain. The inherent chirality of the molecule is a key advantage, as it allows for the synthesis of stereochemically pure amino acid analogues.

While specific, detailed examples of the direct conversion of this compound into a wide range of amino acid analogues are still emerging in the literature, its potential is underscored by its classification as an amino acid surrogate. The development of synthetic routes to derivatives such as 3-amino-tetrahydrofuran-3-carboxylic acid highlights the potential to create novel building blocks for peptide synthesis from related tetrahydrofuran scaffolds.

Role in Peptidomimetics and Glycomimetics Research

The unique structural features of this compound make it a valuable tool in the fields of peptidomimetics and glycomimetics, where the goal is to design molecules that mimic the structure and function of peptides and carbohydrates, respectively.

As a peptide isostere, this compound can be used to replace natural amino acid residues in a peptide sequence. This substitution can lead to peptides with improved properties, such as increased resistance to enzymatic degradation, enhanced conformational stability, and altered biological activity. The tetrahydrofuran ring imposes a significant conformational constraint on the peptide backbone, which can be exploited to favor specific secondary structures.

The rigid furanose ring of this compound can act as a scaffold to induce or stabilize specific secondary structures in peptides, such as β-turns and helices. By replacing a dipeptide unit with this building block, researchers can enforce a particular conformation, which is crucial for studying peptide-receptor interactions and for the design of bioactive peptides. The trans-disposition of the amino and hydroxyl groups plays a critical role in defining the geometry of the resulting peptidomimetic.

In the context of glycomimetics, this compound serves as a building block for the synthesis of monosaccharide mimetics. These molecules are designed to mimic the structure of natural sugars and can be used to probe and inhibit carbohydrate-protein interactions, which are involved in a wide range of biological processes. Research has shown that the trans isomer of 4-aminotetrahydrofuran-3-ol (B138653) exhibits greater enzymatic stability in glycosidase inhibition assays when compared to its cis counterpart, highlighting the importance of stereochemistry in the design of effective glycomimetics.

Precursor for the Development of Advanced Synthetic Intermediates

Beyond its direct incorporation into complex molecules, this compound serves as a valuable precursor for the development of other advanced synthetic intermediates. Its inherent chirality and functionality can be transferred to new molecular scaffolds through a variety of chemical transformations.

The amino and hydroxyl groups can be selectively modified to introduce other functionalities or to serve as handles for further synthetic manipulations. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a range of reactions, or it can be converted into a leaving group for nucleophilic substitution. Similarly, the amino group can be acylated, alkylated, or used to form various nitrogen-containing heterocycles.

The development of prodrugs is another area where this building block is of interest. Esterification of the hydroxyl group can enhance the membrane permeability of a drug, with the ester being cleaved in vivo to release the active compound. This strategy can improve the pharmacokinetic properties of a therapeutic agent.

The versatility of this compound as a starting material is further demonstrated by its use in the synthesis of a wide range of chiral building blocks for asymmetric synthesis. ambeed.com The ability to generate new, highly functionalized chiral molecules from this readily available starting material is of significant value to the synthetic chemistry community.

Medicinal Chemistry Research Applications of Trans 4 Aminotetrahydrofuran 3 Ol Derivatives

Scaffold Design and Derivatization Strategies for Bioactive Compounds

The utility of trans-4-Aminotetrahydrofuran-3-ol as a scaffold lies in its defined stereochemistry and the presence of two reactive functional groups—an amine and a hydroxyl group. google.com These groups serve as handles for derivatization, allowing chemists to append various chemical moieties to systematically probe biological interactions and optimize pharmacological activity.

The rigid nature of the tetrahydrofuran (B95107) ring helps to lock the substituents in a specific spatial orientation, which can be crucial for high-affinity binding to biological targets. This conformational rigidity reduces the entropic penalty upon binding, often leading to more potent compounds compared to more flexible acyclic analogues. Derivatization strategies frequently involve reactions like acylation, alkylation, or sulfonylation of the amino group, and etherification or esterification of the hydroxyl group to generate a wide array of analogues. google.com

Structure-Activity Relationship (SAR) Studies on Analogue Series

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds. For derivatives of this compound, SAR studies have revealed key insights into how molecular structure influences biological activity. One of the most fundamental SAR findings relates to the stereochemistry of the scaffold itself.

Stereochemical Impact : Research has demonstrated that the trans configuration of the amino and hydroxyl groups is often crucial for biological activity. For instance, in studies on glycosidase inhibition, the trans isomer of 4-aminotetrahydrofuran-3-ol (B138653) showed greater enzymatic stability compared to its cis counterpart. google.com This suggests that the specific spatial arrangement of the functional groups dictated by the trans geometry is essential for optimal interaction with the enzyme's active site.

| Isomer | Observed Property | Implication in SAR |

| This compound | Higher enzymatic stability in glycosidase inhibition assays. google.com | The specific 3D arrangement of functional groups is critical for target engagement. |

| cis-4-Aminotetrahydrofuran-3-ol | Lower enzymatic stability compared to the trans isomer. google.com | Sub-optimal fit or interaction within the biological target. |

Impact of Functional Group Modifications on Ligand Binding and Potency

Fluorination : The introduction of fluorine atoms into derivatives is a common strategy to enhance binding affinity. For example, incorporating fluorinated groups into a triazolo-pyrimidinyl derivative built upon this scaffold was shown to improve binding to viral polymerases, which is a key area of research in the development of antiviral agents. google.com

Ring-Size Modification : Altering the core ring structure is another strategy. Analogs based on a six-membered tetrahydropyran (B127337) ring, for instance, have been found to possess approximately 20% higher aqueous solubility than their five-membered tetrahydrofuran counterparts, a property that can significantly improve a drug candidate's pharmacokinetic profile. google.com

Exploration of Biological Target Interactions and Modulatory Activities

The unique structural features of this compound derivatives have enabled their application in modulating several important biological targets, leading to the development of novel therapeutic candidates.

Development of Toll-like Receptor (TLR7/8) Agonists

A significant application of the this compound scaffold is in the field of immunotherapy. Specifically, it has been used as a key building block in the synthesis of novel agonists for Toll-like receptors 7 and 8 (TLR7/8). google.com TLR7 and TLR8 are critical components of the innate immune system, and their activation can trigger a powerful anti-tumor and antiviral immune response.

Derivatives of this scaffold have been developed as "payloads" that can be attached to larger molecules, such as antibodies, to create targeted immunotherapeutic agents. By delivering the TLR7/8 agonist directly to the tumor microenvironment, these conjugates can activate immune cells locally, potentially leading to a more effective and less toxic cancer treatment.

| Target | Application of Scaffold | Therapeutic Goal |

| TLR7/8 | Synthesis of agonist payloads. google.com | To stimulate a localized anti-tumor immune response. |

Inhibition of Kinase Pathways (e.g., RET, SRC) in Cancer Research

Kinases are a major class of drug targets in oncology due to their central role in controlling cell growth, proliferation, and survival. While direct inhibitors of the RET (Rearranged during transfection) or SRC (Sarcoma) kinases explicitly built from the this compound scaffold are not widely documented in publicly available literature, the furan (B31954) and tetrahydrofuran moieties are present in known kinase inhibitors.

For example, research into SRC inhibitors has identified compounds containing a furan ring that exhibit potent activity. This suggests that the tetrahydrofuran ring of the title compound could be a viable component in the design of new kinase inhibitors. The scaffold's rigid nature and functional handles could be exploited to position key pharmacophoric elements for interaction with the kinase ATP-binding pocket. The general utility of this structural class in synthesizing anticancer compounds is an area of active research. google.com

Investigation of Interactions with Neurological Targets

The physicochemical properties of the this compound scaffold make it an attractive starting point for designing drugs that can cross the blood-brain barrier and act on the central nervous system (CNS). google.com Preliminary studies have indicated that derivatives of this compound may have therapeutic potential for neurological disorders. google.com

While specific interactions with neurological targets like serotonin (B10506) transporters or dopamine (B1211576) receptors have not been extensively detailed for derivatives of this compound, related aminotetrahydrofuran structures have been successfully incorporated into compounds targeting the CNS. For instance, patents describe the use of the 3-aminotetrahydrofuran (B1273345) moiety in the development of selective adenosine (B11128) A1 receptor agonists for potential antiarrhythmic activity and in CGRP receptor antagonists for migraine treatment. google.com This precedent highlights the potential of the broader aminotetrahydrofuran class, including the trans-4-amino-3-ol isomer, in the field of neuropharmacology.

Broad-Spectrum Biological Activity Screening

The unique stereochemistry and functional group presentation of the this compound scaffold have prompted its investigation as a core component in the synthesis of novel bioactive molecules. While comprehensive, large-scale screening of a single library of its derivatives against a vast array of biological targets is not extensively documented in publicly available literature, preliminary studies and research on analogous structures indicate a promising potential for broad-spectrum activity. The primary areas of investigation have been focused on antitumor and antiviral applications.

Research has shown that derivatives incorporating the this compound moiety can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated high inhibition rates against lung and liver cancer cell lines, suggesting potential as anticancer agents. The constrained furanose ring system serves as a rigid scaffold, positioning the amino and hydroxyl groups, along with other synthetically introduced substituents, in a well-defined three-dimensional space to facilitate interactions with biological targets.

In the realm of antiviral research, the tetrahydrofuran ring is a known structural motif in several potent therapeutic agents, such as in a number of commercially available HIV protease inhibitors. nih.gov The ether oxygen of the tetrahydrofuran ring can form crucial hydrogen bonds within the active sites of enzymes, mimicking interactions of natural substrates. nih.gov This has inspired the exploration of this compound derivatives as potential antiviral compounds. The introduction of varied substituents onto this scaffold can modulate the biological activity, as seen in related heterocyclic compounds where such modifications have led to broad-spectrum activity against mutant viral strains. nih.gov

The following table summarizes representative biological activities of compounds containing or analogous to the aminotetrahydrofuran scaffold.

| Compound Class | Target/Assay | Activity | Reference |

| This compound Derivatives | A549 (lung cancer) & HepG2 (liver cancer) cell lines | >99% inhibition at specific concentrations | |

| Tetrahydrofuran-containing HIV Protease Inhibitors | Drug-resistant HIV strains | Potent inhibition (EC50 = 3–6 nM) | nih.gov |

| Acyclic Selenopurine Nucleoside Analogs | Herpes Simplex Virus 1 (HSV-1) | Potent antiviral activity (EC50 = 1.47 µM) | mdpi.com |

| Acyclic Selenopurine Nucleoside Analogs | Herpes Simplex Virus 2 (HSV-2) | Potent antiviral activity (EC50 = 6.34 µM) | mdpi.com |

It is important to note that the data presented are from distinct studies on related, but not identical, series of compounds. A systematic broad-spectrum screening of a unified library of this compound derivatives would be required to fully elucidate their therapeutic potential across a wider range of diseases.

Rational Drug Design Principles Guided by Stereochemical Features

The application of this compound in medicinal chemistry is a prime example of stereochemistry-driven rational drug design. The specific arrangement of its functional groups in a constrained ring system offers a powerful platform for developing selective and potent therapeutic agents.

The amino and hydroxyl groups are key pharmacophoric features, capable of forming specific hydrogen bond interactions with amino acid residues in the active sites of enzymes and receptors. In rational drug design, the this compound scaffold is utilized to present these hydrogen bond donors and acceptors, along with other synthetically appended groups, in a precise three-dimensional arrangement to maximize complementarity with the target binding site.

Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated the importance of substituent positioning for biological activity. For example, in the development of some kinase inhibitors, the core scaffold serves to orient various functional groups into specific pockets of the ATP binding site. nih.gov Similarly, in certain antiviral agents, the introduction of moieties such as an oxazole (B20620) or a pyridylthiophene group at specific positions on a core scaffold has been shown to dramatically enhance potency and overcome drug resistance. nih.gov The this compound core can be envisioned to function in a similar manner, providing a rigid framework for the strategic placement of various chemical groups to optimize interactions with the target protein.

The principles of rational drug design guided by the stereochemical features of this compound are summarized in the table below.

| Stereochemical Feature | Implication in Rational Drug Design |

| trans-Configuration of Amino and Hydroxyl Groups | Minimizes steric hindrance and provides a defined spatial relationship between key hydrogen bonding groups. |

| Conformational Rigidity (Envelope Conformation) | Reduces the entropic penalty of binding, potentially increasing binding affinity and pre-organizes substituents for target interaction. |

| Defined Vectorial Presentation of Substituents | Allows for the precise positioning of appended chemical moieties to probe and interact with specific regions of a target's binding site. |

| Chiral Scaffold | Enables the synthesis of stereochemically pure compounds, which is crucial for selective interaction with chiral biological targets like enzymes and receptors. |

In essence, the this compound moiety serves as a sophisticated, three-dimensional building block that allows medicinal chemists to design molecules with a high degree of pre-organization and specificity for their intended biological targets.

Mechanistic Investigations of Reactions Involving Trans 4 Aminotetrahydrofuran 3 Ol

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of trans-4-aminotetrahydrofuran-3-ol is primarily governed by the nucleophilicity of the amino group and the reactivity of the hydroxyl group. These functional groups can participate in a variety of reactions, including nucleophilic substitutions, additions, and cyclizations, often proceeding through well-defined intermediate species.

One common reaction pathway involves the use of this compound in the synthesis of more complex heterocyclic structures. For instance, in the synthesis of fused heterocyclic systems, the amino group can act as a nucleophile, attacking an electrophilic center to initiate a cyclization cascade. The reaction of a related 3-aminoquinazolinone derivative with various reagents to form triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones illustrates this principle. nih.gov The formation of these compounds is proposed to proceed through the initial formation of a Schiff base, followed by an intramolecular nucleophilic attack and subsequent elimination of a sulfinic acid group. nih.gov

Another key reaction pathway is reductive amination, a two-step process used in the synthesis of this class of compounds. This involves the formation of an imine from a ketone precursor, such as tetrahydrofuran-3-one, and an amine source like ammonium (B1175870) acetate. nih.gov This imine intermediate is then reduced to form the final amine product. nih.gov The choice of reducing agent is critical in this step to avoid undesired side reactions.

The following table summarizes key parameters in a typical reductive amination for the synthesis of aminotetrahydrofuran derivatives.

| Parameter | Condition | Role in Reaction Pathway |

| Reactants | Tetrahydrofuran-3-one, Ammonium acetate | Formation of the imine intermediate. |

| Solvent | Methanol | Provides a suitable medium for the reaction. |

| Water Removal | Molecular sieves | Drives the equilibrium towards imine formation. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the imine to the amine. |

Detailed Analysis of Stereochemical Outcomes and Mechanistic Determinants

The trans configuration of the amino and hydroxyl groups in this compound is a critical determinant of the stereochemical outcome of its reactions. The fixed spatial relationship between these two groups can direct the approach of incoming reagents and influence the stereochemistry of newly formed chiral centers.

In reactions where new stereocenters are formed, the existing stereochemistry of the tetrahydrofuran (B95107) ring often dictates the facial selectivity of the attack. nih.gov For reactions occurring at a prochiral sp²-hybridized carbon, the incoming nucleophile or electrophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The trans arrangement of the substituents on the ring creates a specific steric environment that can be exploited to achieve high diastereoselectivity.

The stereochemical impact is evident when comparing the properties of trans and cis isomers. For example, the trans isomer of 4-aminotetrahydrofuran-3-ol (B138653) has been shown to have higher enzymatic stability in certain biological assays compared to its cis counterpart. nih.gov This highlights how the stereochemistry influences not only the reaction outcomes but also the biological properties of the resulting molecules.

The stereochemical outcome of a reaction is fundamentally determined by the reaction mechanism. nih.gov Reactions that proceed through an SN2 mechanism, involving backside attack on an sp³-hybridized carbon, result in an inversion of configuration at that center. nih.gov In contrast, reactions involving nucleophilic attack on a planar sp²-hybridized carbon can potentially lead to the formation of two stereoisomers, and the final ratio is determined by the relative energies of the transition states. nih.gov

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the selectivity and efficiency of reactions involving this compound and its precursors. Both organocatalysts and metal-based catalysts have been employed to enhance reaction rates, yields, and, most importantly, stereoselectivity.

In the synthesis of chiral aminotetrahydrofurans, organocatalysts like L-proline have been shown to be effective in promoting enantioselectivity. nih.gov For instance, in aldol-type reactions that form the tetrahydrofuran ring, L-proline can catalyze the reaction with up to 92% enantiomeric excess (ee). nih.gov The mechanism of proline catalysis often involves the formation of an enamine intermediate with the ketone substrate, which then undergoes a stereoselective reaction with the electrophile.

Biocatalysis, using enzymes such as aminotransferases and alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative for the synthesis of these compounds. nih.gov Aminotransferases can transfer an amino group to a ketone with high stereoselectivity, while alcohol dehydrogenases can reduce a keto group to a hydroxyl group, again with excellent stereochemical control. nih.gov The use of Rhodococcus spp. aminotransferases has achieved enantiomeric excess values greater than 98%. nih.gov

The table below outlines the impact of different catalytic systems on the synthesis of aminotetrahydrofuran-3-ol derivatives.

| Catalytic System | Catalyst Example | Key Outcome |

| Organocatalysis | L-proline | Enhances enantioselectivity (up to 92% ee) in aldol-type reactions. nih.gov |

| Biocatalysis | Rhodococcus spp. aminotransferases | Achieves high enantiomeric excess (>98% ee) in amination reactions. nih.gov |

| Homogeneous Catalysis | Chiral Ru(II)-Pheox complexes | Enables asymmetric hydrogenation with high enantioselectivity (95% ee). nih.gov |

| Heterogeneous Catalysis | Pd/Al₂O₃ | Facilitates recyclability in industrial settings for reactions like hydrogenation. nih.gov |

Advanced Spectroscopic and Computational Characterization in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like trans-4-Aminotetrahydrofuran-3-ol. While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for unambiguous assignment of the complex spin systems present in the molecule and for confirming its relative stereochemistry.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. A COSY spectrum would reveal the coupling between adjacent protons on the tetrahydrofuran (B95107) ring, helping to trace the proton connectivity. The HSQC spectrum correlates each proton to its directly attached carbon atom.

The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular skeleton. For instance, correlations between the protons on C2 and C5 with the carbon atoms C3 and C4 would be expected.

Crucially, NOESY is used to confirm the trans configuration of the amino and hydroxyl groups. In the trans isomer, the protons on C3 and C4 are on opposite sides of the ring, and a NOESY experiment would show a lack of spatial proximity between them, in contrast to the cis isomer where a strong NOE would be observed. The spatial relationships between other protons in the ring can further confirm the conformation of the five-membered ring.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Shows proton-proton couplings | Correlations between H-3 and H-4, H-2 and H-3, H-4 and H-5. |

| HSQC | Correlates protons to directly attached carbons | C2-H2, C3-H3, C4-H4, C5-H5. |

| HMBC | Shows long-range proton-carbon couplings | Correlations from H2 to C3 and C5; from H5 to C2 and C4. |

| NOESY | Shows through-space proton-proton proximity | Confirmation of trans stereochemistry by observing spatial proximities consistent with the assigned structure. Lack of strong NOE between H-3 and H-4. |

X-ray Crystallography for Definitive Absolute Configuration Determination of Derivatives

While NMR provides information about the relative stereochemistry in solution, X-ray crystallography of a single crystal provides the most definitive evidence for the absolute configuration and solid-state conformation of a molecule. For chiral molecules like this compound, crystallographic analysis of a suitable derivative, such as a salt with a chiral counter-ion or the hydrochloride salt, can be used to determine the (3R,4S) or (3S,4R) configuration.

Research on the hydrochloride salt of this compound has shown that it crystallizes in a monoclinic system with the space group P2₁. The crystal structure reveals a three-dimensional hydrogen-bonding network. These interactions involve the ammonium (B1175870) group, the hydroxyl group, and the chloride counter-ion, which stabilize the crystal lattice. The tetrahydrofuran ring is observed to adopt an envelope conformation, where one of the carbon atoms is out of the plane of the other four atoms. This detailed structural information is invaluable for understanding the molecule's intermolecular interactions.

| Crystallographic Parameter | Value for this compound hydrochloride | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a (Å) | 7.164 | |

| b (Å) | 10.328 | |

| c (Å) | 12.491 | |

| β (°) | 98.7 | |

| Volume (ų) | 912.4 | |

| Z | 4 | |

| Hydrogen Bonds | N–H···Cl⁻ (2.89–3.12 Å), O–H···O (2.67 Å), C–H···O (3.21 Å) | |

| Ring Conformation | Envelope |

Computational Chemistry for Mechanistic Insights and Conformational Analysis

Computational chemistry offers powerful methods to complement experimental data, providing insights into the electronic structure, reactivity, and dynamic behavior of molecules that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to optimize the molecular geometry and predict various properties. By calculating the energies of different conformers, the most stable three-dimensional structure can be determined.

Furthermore, DFT provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Other reactivity descriptors, such as electrostatic potential maps, can also be generated to visualize regions of high and low electron density, predicting sites susceptible to electrophilic or nucleophilic attack.

| DFT-Calculable Property | Significance for this compound |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Conformational Energies | Determines the relative stabilities of different ring puckering and substituent orientations. |

| HOMO-LUMO Energies | Provides insights into the molecule's electronic transitions and chemical reactivity. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, indicating sites for intermolecular interactions. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be compared with experimental data. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can be employed to investigate its interactions with a biological target, such as a protein or enzyme. nih.gov

An MD simulation would begin by placing the molecule in a simulation box with the target protein, solvated by water molecules and ions to mimic physiological conditions. The forces between all atoms are then calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system over time.

By analyzing these trajectories, one can gain a detailed understanding of the binding process, including the key amino acid residues involved in the interaction, the role of water molecules, and the conformational changes that occur upon binding. The simulations can also be used to estimate the binding free energy, providing a quantitative measure of the affinity of this compound for its target. nih.gov

| MD Simulation Step | Description | Insights Gained |

| System Setup | Placing the ligand and target protein in a solvated, neutralized simulation box. | Prepares a realistic environment for studying the interaction. |

| Minimization & Equilibration | Removing steric clashes and allowing the system to reach a stable temperature and pressure. | Ensures the stability of the simulation. |

| Production Run | Running the simulation for an extended period (nanoseconds to microseconds). | Generates a trajectory of the atomic motions. |

| Trajectory Analysis | Analyzing the saved coordinates for structural changes, interactions, and energies. | Identifies key binding interactions, conformational changes, and binding pathways. |

| Free Energy Calculation | Using methods like MM/PBSA or thermodynamic integration to estimate binding affinity. | Provides a quantitative prediction of the ligand's potency. |

Future Perspectives and Emerging Research Directions

Integration into Automated and High-Throughput Synthesis Methodologies

The demand for novel chemical entities in drug discovery has spurred the development of automated and high-throughput synthesis platforms. The structural characteristics of trans-4-Aminotetrahydrofuran-3-ol make it an ideal candidate for integration into these modern synthetic workflows.

The presence of reactive amino and hydroxyl groups allows for a wide range of chemical modifications, enabling the rapid generation of large compound libraries. Automated synthesis, including techniques like flow chemistry and robotic liquid handling, can significantly accelerate the design-make-test-analyze cycle in drug discovery. chemrxiv.org Flow chemistry, in particular, offers advantages such as improved reaction control, enhanced safety, and scalability, which are crucial for the efficient production of derivatives of this compound. chiralpedia.comnumberanalytics.com

Table 1: Advantages of Automated Synthesis for this compound Derivatives

| Parameter | Advantage |

| Speed | Rapid generation of compound libraries. chemrxiv.org |

| Efficiency | Reduced reaction times and improved yields. jmchemsci.com |

| Reproducibility | High degree of consistency between batches. |

| Scalability | Seamless transition from discovery to production scales. numberanalytics.com |

| Safety | Minimized handling of hazardous reagents. |

Exploration of Novel Therapeutic Areas for Derived Compounds

Derivatives of this compound have already shown promise in various therapeutic areas, including as antiviral and anticancer agents. The inherent stereochemistry and functional group arrangement of the molecule make it a valuable chiral building block for creating compounds that can interact specifically with biological targets. nih.govmdpi.com

Future research is expected to explore the potential of this scaffold in new therapeutic domains. For instance, the structural motif of this compound is present in molecules targeting Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases. google.com Inhibition of specific JAKs, such as JAK3, is a recognized strategy for developing immunosuppressive agents. google.com Furthermore, the heterocyclic nature of this compound makes it a candidate for the development of novel kinase inhibitors, a major focus in oncology research. nih.govyoutube.com The development of highly selective kinase inhibitors remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome. nih.gov

Table 2: Potential Novel Therapeutic Targets for this compound Derivatives

| Target Class | Therapeutic Area |

| Janus Kinases (JAKs) | Autoimmune diseases, Inflammation google.com |

| Other Kinases | Oncology, Neurodegenerative disorders nih.govyoutube.com |

| Viral Proteins | Infectious diseases (e.g., Hepatitis B) google.comgoogle.com |

Development of Green Chemistry Approaches for Sustainable Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. researchgate.net Research efforts are being directed towards developing more sustainable and environmentally benign methods for the production of this compound and its derivatives.

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and eco-friendly alternative to traditional synthetic methods. chiralpedia.comacs.org Enzymes such as aminotransferases and alcohol dehydrogenases can be employed for the stereoselective synthesis of chiral amines and alcohols. The use of renewable starting materials and the reduction of solvent waste are also key aspects of green chemistry being applied in this area. rsc.org For example, enzymatic synthesis can offer high stereoselectivity under mild reaction conditions.

Table 3: Comparison of Synthetic Approaches for Chiral Aminotetrahydrofurans

| Method | Advantages | Challenges |

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh reagents, may produce significant waste |

| Asymmetric Catalysis | High enantioselectivity, catalytic | Can involve expensive and toxic heavy metals nih.govmdpi.comresearchgate.net |

| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally friendly acs.org | Enzyme stability and availability, substrate scope can be limited mdpi.com |

| Flow Chemistry | Improved safety, scalability, and control chiralpedia.comnumberanalytics.com | Initial setup costs, potential for clogging |

Interdisciplinary Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The full therapeutic potential of this compound and its derivatives can only be realized through interdisciplinary collaboration. mdpi.com The synergy between medicinal chemists, biologists, pharmacologists, and computational scientists is essential for advancing drug discovery programs based on this scaffold. mdpi.commontclair.edu

Chemical biologists can utilize derivatives of this compound as chemical probes to investigate biological pathways and validate new drug targets. Computational tools, such as computer-aided drug design (CADD), play a crucial role in predicting the binding of these molecules to their targets and in optimizing their structure-activity relationships. nih.gov Such collaborations can accelerate the identification of promising lead compounds and facilitate their development into clinical candidates. mdpi.com These initiatives are crucial for tackling complex diseases and addressing unmet medical needs. mdpi.com

Table 4: Roles of Different Disciplines in Researching this compound Derivatives

| Discipline | Contribution |

| Medicinal Chemistry | Design and synthesis of novel derivatives. montclair.edu |

| Chemical Biology | Use of compounds as probes to study biological systems. |

| Pharmacology | Evaluation of the biological activity and mechanism of action of new compounds. nih.gov |

| Computational Chemistry | Modeling of ligand-target interactions and prediction of properties. nih.gov |

| Process Chemistry | Development of scalable and sustainable synthetic routes. rsc.org |

Q & A

Advanced Research Question

Advanced Research Question

- Salt Formation : Convert the free base to hydrochloride salts to improve solubility and bioavailability (e.g., as in ).

- Prodrug Design : Esterify the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in vivo .

Case Study : A derivative with a benzylamino group showed 3x higher oral bioavailability in preclinical models compared to the parent compound .

What computational tools are effective in predicting the reactivity of this compound in synthetic pathways?

Advanced Research Question

- DFT Calculations : Model transition states for ring-opening or amination reactions using Gaussian or ORCA software.

- MOE Docking : Predict binding affinities of derivatives for target enzymes (e.g., HIV reverse transcriptase) .

Validation : Compare computed NMR shifts (via ACD/Labs) with experimental data to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.